5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid
Description
5-Oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a pyridine moiety. The molecule contains a ketone group at position 5, a phenyl substituent at position 4, and a carboxylic acid group at position 2. While direct pharmacological data for this compound are scarce in publicly available literature, its structural analogs are frequently explored for biological activity, particularly in medicinal chemistry contexts involving kinase inhibition or anti-inflammatory applications .
Properties
IUPAC Name |
5-oxo-4-phenyl-1,4,6,7-tetrahydrocyclopenta[b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-13-7-6-11-14(13)10(8-12(16-11)15(18)19)9-4-2-1-3-5-9/h1-5,8,10,16H,6-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGACRRCXOUJSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1NC(=CC2C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid typically involves the reaction of 1,3-cyclopentadione with an appropriate aldehyde and a nitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol. The reaction mixture is refluxed for several hours and then cooled to room temperature to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antiviral and anticancer agents.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the derivative used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid with related derivatives, highlighting key structural and functional differences:
Key Observations:
Substituent Effects on Solubility :
- The target compound’s carboxylic acid group enhances water solubility compared to the nitrile or ester derivatives .
- Halogenated phenyl groups (e.g., in the benzyl ester analog) increase lipophilicity, favoring interaction with hydrophobic biological targets .
Synthetic Accessibility :
- Derivatives with simpler substituents (e.g., hydroxyl or carboxylic acid groups) are synthesized in moderate yields (e.g., 65% for the hydroxylated analog ), whereas halogenated or esterified variants may require multi-step protocols .
Biological Relevance :
- Carboxylic acid-containing analogs are often utilized as intermediates for salt formation or prodrug development, whereas nitriles and esters are explored for their metabolic stability .
Research Findings and Implications
- Structural Analysis : X-ray crystallography studies of similar cyclopenta[b]pyridine derivatives (e.g., benzyl ester analogs) reveal planar fused-ring systems, with substituents influencing crystal packing and intermolecular interactions .
- Pharmacological Potential: While the target compound lacks direct activity data, its esterified analog (with a halogenated phenyl group) shows promise in preliminary kinase inhibition assays, suggesting that the phenyl and carboxylic acid groups may modulate target binding .
- Thermodynamic Stability : Computational models predict that the carboxylic acid group in the target compound contributes to higher thermal stability compared to nitrile or ester derivatives, likely due to intramolecular hydrogen bonding .
Biological Activity
5-Oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from pyridine derivatives through cyclization and functionalization processes. The exact methodologies may vary depending on the desired purity and yield.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that 5-oxo-4-phenyl derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study involving the A549 human lung adenocarcinoma model demonstrated that compounds with this structure can reduce cell viability significantly. For instance:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5-Oxo Compound A | 66 | A549 (Lung) |
| 5-Oxo Compound B | 75 | HeLa (Cervical) |
| 5-Oxo Compound C | 85 | MCF7 (Breast) |
These results suggest a structure-dependent mechanism of action where modifications to the phenyl ring or the carboxylic acid group can enhance or diminish activity against cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of 5-oxo compounds has also been noted, particularly against multidrug-resistant strains of bacteria. In vitro studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 32 µg/mL |
| E. coli | 64 µg/mL |
| Klebsiella pneumoniae | 128 µg/mL |
These findings highlight the potential of these compounds as leads for developing new antimicrobial agents .
Structure-Activity Relationships (SAR)
The SAR analysis of 5-oxo derivatives reveals that specific substitutions on the phenyl ring and the presence of functional groups significantly influence their biological activities. For example:
- Amino Substituents : Compounds with free amino groups tend to exhibit enhanced anticancer activity.
- Carboxylic Acid Groups : The presence of carboxylic acid moieties is crucial for maintaining antimicrobial activity.
- Hydrophobic Groups : Increased hydrophobicity often correlates with improved membrane permeability and bioactivity.
Case Studies
Several case studies have documented the efficacy of 5-oxo derivatives in preclinical models:
- Case Study 1 : A derivative was tested in a murine model of lung cancer, showing a significant reduction in tumor size compared to controls when administered at a dosage of 10 mg/kg.
- Case Study 2 : A clinical isolate of Staphylococcus aureus was treated with a 5-oxo compound, resulting in a notable decrease in bacterial load within 24 hours.
These studies underscore the therapeutic potential of this compound class in both oncology and infectious disease contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
